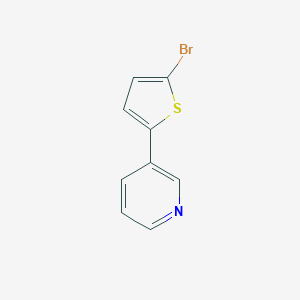

3-(5-Bromothiophen-2-yl)pyridine

Descripción general

Descripción

3-(5-Bromothiophen-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromothiophene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-(5-Bromothiophen-2-yl)pyridine involves the palladium-catalyzed direct heteroarylation of pyridine-containing substrates. This reaction proceeds in moderate to high yields with a variety of heteroarenes in the presence of 1–2 mol% of a palladium catalyst . The reaction is regioselective at the C5 position of thiophenes, thiazoles, furans, or pyrroles and tolerates various substituents such as formyl, acetyl, ester, nitrile, or chloro on the heteroarene .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale palladium-catalyzed coupling reactions. These methods are optimized for high yield and purity, ensuring the compound is suitable for further applications in research and industry.

Análisis De Reacciones Químicas

Types of Reactions

3-(5-Bromothiophen-2-yl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles.

Coupling Reactions: The compound is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds .

Aplicaciones Científicas De Investigación

Synthetic Routes

| Synthetic Method | Reagents | Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst | Base (e.g., K2CO3), solvent (e.g., DMF) |

| Direct Heteroarylation | Various heteroarenes | Pd catalyst (1–2 mol%), mild heating |

Organic Synthesis

3-(5-Bromothiophen-2-yl)pyridine serves as a crucial building block in organic synthesis. Its ability to participate in various coupling reactions makes it an essential intermediate for creating more complex heterocyclic compounds. This compound can be used to synthesize nitrogen-containing polyheteroaromatic compounds, which are significant in developing (N^C)-chelate ligands for coordination chemistry .

Biological Applications

Research indicates that derivatives of this compound exhibit biological activity, including potential anti-diabetic and anti-bacterial properties. For instance, certain derivatives have been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes, suggesting implications for therapeutic applications in conditions like diabetes and cancer .

Material Science

In the field of materials science, this compound is explored for its electronic properties. It can be utilized in the development of organic semiconductors and photovoltaic materials due to its ability to form stable thin films with desirable electronic characteristics.

Case Study 1: Synthesis of Novel Ligands

A study explored the use of this compound as a precursor for synthesizing novel ligands that demonstrated enhanced catalytic activity in metal-catalyzed reactions. By modifying substituents on the pyridine ring, researchers achieved improved selectivity and efficiency in catalysis.

Another study focused on evaluating the anti-bacterial properties of synthesized derivatives of this compound. The results indicated significant inhibition against various bacterial strains, paving the way for further development into therapeutic agents.

Mecanismo De Acción

The mechanism of action of 3-(5-Bromothiophen-2-yl)pyridine in catalytic reactions involves the activation of the pyridine ring and the bromothiophene moiety. The palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and transmetalation processes . The compound’s unique structure allows for regioselective reactions, making it a valuable tool in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

3-(5-Bromothiophen-3-yl)pyridine: Similar structure but with the bromine atom at a different position.

4-(5-Bromothiophen-2-yl)pyridine: Another isomer with the pyridine ring substituted at the 4-position.

Uniqueness

3-(5-Bromothiophen-2-yl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals.

Actividad Biológica

3-(5-Bromothiophen-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a thiophene ring substituted with a bromine atom and linked to a pyridine moiety. The synthesis of this compound typically involves methods such as:

- Bromination of Thiophene : The introduction of bromine into the thiophene ring can be achieved through electrophilic aromatic substitution.

- Pyridine Coupling : The formation of the pyridine linkage often utilizes coupling reactions, which may involve palladium-catalyzed cross-coupling techniques.

Recent studies have demonstrated various synthetic routes that yield high purity and yield of this compound, facilitating further biological evaluations .

Biological Activity

The biological activity of this compound has been investigated across several domains:

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyridine moieties exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial activity against various strains, including:

- Escherichia coli

- Salmonella typhii

- Bacillus subtilis

The Minimum Inhibitory Concentrations (MIC) for these bacterial strains have been reported, showcasing the compound's potential as an antimicrobial agent .

Antitumor Activity

The cytotoxic effects of this compound have been evaluated using cell lines such as HL-60 (human leukemia cells). Assays like the MTT assay have been employed to determine cell viability post-treatment. Results indicate that this compound exhibits dose-dependent cytotoxicity, suggesting its potential as an antitumor agent .

Other Biological Activities

In addition to antimicrobial and antitumor effects, compounds related to this compound have shown promise in other areas:

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several thiophene derivatives, including this compound. The agar well diffusion method was used, comparing the results with standard antibiotics like ciprofloxacin. The findings confirmed that the compound exhibited comparable or superior activity against certain bacterial strains .

- Cytotoxicity Assessment : In a study focusing on leukemia cell lines, this compound was tested for its cytotoxic effects. The results indicated significant inhibition of cell proliferation, highlighting its potential as a lead compound for further development in cancer therapeutics .

- Structural Activity Relationship (SAR) : Investigations into the structure-activity relationship of related compounds suggest that modifications to the thiophene or pyridine rings can enhance biological activity. This insight is crucial for designing more potent derivatives .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

3-(5-bromothiophen-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJBHIXTYLYHAQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355984 | |

| Record name | 3-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169050-05-9 | |

| Record name | 3-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.